Cas no 359820-45-4 ((1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate)
(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate Chemical and Physical Properties
Names and Identifiers
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- (1S,2S)-trans-1-Hydroxy-1,2-dihydro-2-naphthyl benzoate
- (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate
- Benzoic acid (1S,2S)-1-hydroxy-1,2-dihydronaphthalene-2-yl ester
- DTXSID00457696
- [(1S,2S)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
- 359820-45-4
- (1S,2S)-trans-1-Hydroxy-1,2-dihydro-2-naphthyl benzoate, >=96%
- (1S,2S)-1-HYDROXY-1,2-DIHYDRONAPHTHALEN-2-YL BENZOATE
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- MDL: MFCD16621428
- Inchi: 1S/C17H14O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-11,15-16,18H/t15-,16-/m0/s1
- InChI Key: HTGSBYSSVSBBBO-HOTGVXAUSA-N
- SMILES: O(C(C1C=CC=CC=1)=O)[C@H]1C=CC2C=CC=CC=2[C@@H]1O
Computed Properties
- Exact Mass: 266.094294304g/mol
- Monoisotopic Mass: 266.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- XLogP3: 3
(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:2-8°C
(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 714089-250MG |
(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate |
359820-45-4 | ≥96% | 250MG |
¥992.22 | 2022-02-24 |
(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate
Comprehensive Overview of (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate (CAS No. 359820-45-4): Properties, Applications, and Innovations
In the realm of specialty chemicals, (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate (CAS No. 359820-45-4) stands out as a compound of significant interest due to its unique structural properties and versatile applications. This chiral diol derivative, featuring a naphthalene backbone and a benzoate ester group, has garnered attention in pharmaceutical research, material science, and asymmetric synthesis. Its stereospecific configuration—highlighted by the (1S,2S) designation—makes it a valuable building block for enantioselective reactions, aligning with the growing demand for chiral intermediates in drug development.
The compound’s CAS No. 359820-45-4 serves as a critical identifier for researchers and manufacturers, ensuring precise communication across global supply chains. Recent trends in green chemistry and sustainable synthesis have further amplified interest in this molecule, as its derivatives can be tailored to reduce environmental impact. For instance, its potential role in biodegradable polymers or catalysts for renewable energy applications has been explored in peer-reviewed studies, addressing the urgent need for eco-friendly alternatives in industrial processes.
From a structural perspective, the naphthalenediol core of (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate offers exceptional rigidity and π-electron density, making it suitable for designing advanced organic materials. These include liquid crystals, OLED (organic light-emitting diode) components, and molecular sensors. The benzoate ester moiety enhances solubility in organic solvents, facilitating its use in solution-phase synthesis—a key advantage for laboratory-scale and industrial applications alike.
In pharmaceutical contexts, the compound’s chiral purity is paramount. The (1S,2S) enantiomer is often preferred for its predictable reactivity in asymmetric catalysis, a technique widely employed to synthesize active pharmaceutical ingredients (APIs) with high enantiomeric excess. This aligns with regulatory agencies’ increasing emphasis on stereochemical control to ensure drug safety and efficacy. Researchers frequently search for "chiral diol applications in drug synthesis" or "CAS 359820-45-4 suppliers", reflecting the compound’s niche yet critical role in modern medicinal chemistry.
Beyond its technical merits, (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate exemplifies the intersection of innovation and practical utility. As industries pivot toward high-performance additives and customizable molecular platforms, this compound’s adaptability positions it as a candidate for future breakthroughs. Whether in nanotechnology or catalysis, its multifaceted nature continues to inspire scientific inquiry and commercial exploration.
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